molecular formula C12H10BrNO3 B1413922 Ethyl 2-bromo-5-cyano-3-formylphenylacetate CAS No. 1805105-07-0

Ethyl 2-bromo-5-cyano-3-formylphenylacetate

Cat. No.: B1413922
CAS No.: 1805105-07-0
M. Wt: 296.12 g/mol
InChI Key: VFTRHZMJCCBORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-cyano-3-formylphenylacetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, which is further connected to an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-3-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-3-formylphenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products

    Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Products include ethyl 2-amino-5-cyano-3-hydroxyphenylacetate and ethyl 2-bromo-5-aminomethylphenylacetate.

    Oxidation: The major product is ethyl 2-bromo-5-cyano-3-carboxyphenylacetate.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-formylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-formylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biochemical pathways. The bromine atom and cyano group can form strong interactions with target proteins, while the formyl group can participate in covalent bonding with nucleophilic residues in enzymes.

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-3-formylphenylacetate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-cyano-3-formylphenylacetate: Similar structure but with different substitution pattern on the phenyl ring.

    Ethyl 2-chloro-5-cyano-3-formylphenylacetate: Chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 2-bromo-5-cyano-3-methylphenylacetate: Methyl group instead of formyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-9-3-8(6-14)4-10(7-15)12(9)13/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTRHZMJCCBORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Reactant of Route 5
Ethyl 2-bromo-5-cyano-3-formylphenylacetate
Reactant of Route 6
Ethyl 2-bromo-5-cyano-3-formylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.